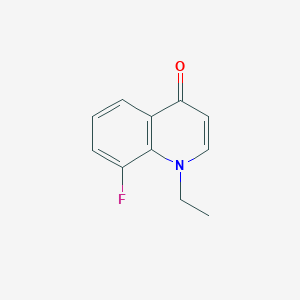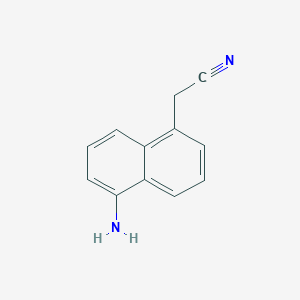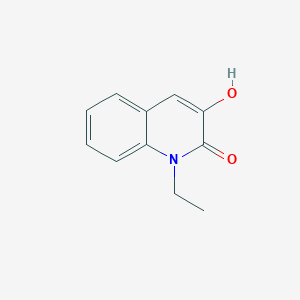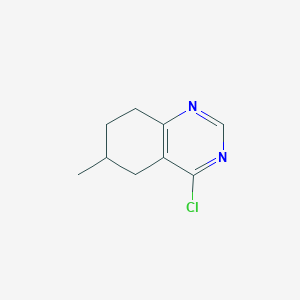
1-Ethyl-8-fluoroquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-8-fluoroquinolin-4(1H)-one is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives are often used in medicinal chemistry due to their potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-8-fluoroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative.
Cyclization: The aniline derivative undergoes cyclization to form the quinoline core.
Fluorination: Introduction of the fluorine atom at the 8th position.
Ethylation: The final step involves the ethylation at the 1st position.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and other scalable techniques.
化学反应分析
Types of Reactions
1-Ethyl-8-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide.
Reduction: Reduction of the carbonyl group to form the corresponding alcohol.
Substitution: Halogenation, nitration, and other electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitric acid, and other electrophiles.
Major Products
The major products depend on the type of reaction. For example, oxidation yields quinoline N-oxide, while reduction yields the corresponding alcohol.
科学研究应用
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Ethyl-8-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of 1-Ethyl-8-fluoroquinolin-4(1H)-one.
8-Fluoroquinoline: Similar structure but lacks the ethyl group.
1-Ethylquinoline: Similar structure but lacks the fluorine atom.
Uniqueness
This compound is unique due to the presence of both the ethyl and fluorine substituents, which may confer distinct biological and chemical properties.
属性
分子式 |
C11H10FNO |
|---|---|
分子量 |
191.20 g/mol |
IUPAC 名称 |
1-ethyl-8-fluoroquinolin-4-one |
InChI |
InChI=1S/C11H10FNO/c1-2-13-7-6-10(14)8-4-3-5-9(12)11(8)13/h3-7H,2H2,1H3 |
InChI 键 |
DXCVKRVXCGYEQQ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CC(=O)C2=C1C(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]](/img/structure/B11908396.png)







![3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11908441.png)


